molecular formula C15H22O3 B8662098 Benzenenonanoic acid, 4-hydroxy- CAS No. 117240-22-9

Benzenenonanoic acid, 4-hydroxy-

Cat. No.: B8662098
CAS No.: 117240-22-9
M. Wt: 250.33 g/mol
InChI Key: PARHSTXNJNHQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenenonanoic acid, 4-hydroxy- is a natural product found in Myristica maingayi with data available.

Properties

CAS No.

117240-22-9

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

9-(4-hydroxyphenyl)nonanoic acid

InChI

InChI=1S/C15H22O3/c16-14-11-9-13(10-12-14)7-5-3-1-2-4-6-8-15(17)18/h9-12,16H,1-8H2,(H,17,18)

InChI Key

PARHSTXNJNHQHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCCCCCCC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 55.7 gms 9(4-methoxyphenyl)nonanoic acid, 640 ml 48% HBr and 640 ml acetic acid was refluxed for 7 hours and cooled to room temperature overnight. The solution was diluted with a large excess of water, whereupon a solid precipitated. The solid was filtered off, re-suspended in water, and filtered again. It was dissolved in ether, washed four times with water, and the organic phase was dried over MgSO4 overnight. The drying agent was filtered off and the solvent removed in vacuo to give a solid which was recrystallized from toluene to give 31.8 gms (58%) 9(4-hydroxyphenyl)nonanoic acid, m.p. 103°-5°.
Name
9(4-methoxyphenyl)nonanoic acid
Quantity
55.7 g
Type
reactant
Reaction Step One
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Quantity
640 mL
Type
reactant
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Quantity
640 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In step 1 of this synthetic sequence, the ether group of 9(4-methoxyphenyl)nonanoic acid is cleaved with hydrogen bromide to give the alcohol, 9(4-hydroxyphenyl)nonanoic acid. In step 2, this acid is converted to its methyl ester. In step 3, the 9(4-hydroxyphenyl)nonanoic acid, methyl ester is alkylated (with n-butyl or n-hexyl bromide) and then hydrolyzed to give 9(4-alkoxyphenyl)nonanoic acids. In step 4, the acid is converted to the acid chloride, using thionyl chloride. In step 5, the acid chloride is condensed with a substituted or unsubstituted hydroxylamine to give the final product.
Name
9(4-methoxyphenyl)nonanoic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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